Cas no 20651-66-5 (benzene,1-butyl-3-fluoro-)

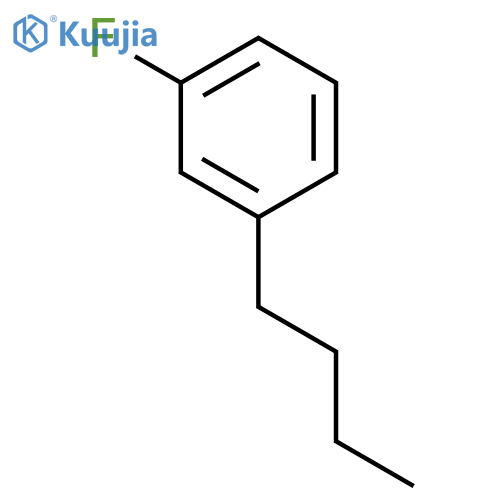

benzene,1-butyl-3-fluoro- structure

商品名:benzene,1-butyl-3-fluoro-

CAS番号:20651-66-5

MF:C10H13F

メガワット:152.208626508713

MDL:MFCD22482823

CID:864600

benzene,1-butyl-3-fluoro- 化学的及び物理的性質

名前と識別子

-

- benzene,1-butyl-3-fluoro-

- 1-butyl-3-fluorobenzene

- 1-butyl-3-fluoro-benzene

-

- MDL: MFCD22482823

計算された属性

- せいみつぶんしりょう: 152.10019

じっけんとくせい

- PSA: 0

benzene,1-butyl-3-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D957971-25g |

1-Butyl-3-fluorobenzene |

20651-66-5 | 98% | 25g |

$635 | 2023-05-17 | |

| eNovation Chemicals LLC | D957971-5g |

1-Butyl-3-fluorobenzene |

20651-66-5 | 98% | 5g |

$360 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B859719-5g |

1-butyl-3-fluoro-benzene |

20651-66-5 | ≥98% | 5g |

456.30 | 2021-05-17 | |

| 1PlusChem | 1P007R6O-5g |

1-Butyl-3-fluorobenzene |

20651-66-5 | 97% | 5g |

$229.00 | 2025-02-22 | |

| 1PlusChem | 1P007R6O-1g |

1-Butyl-3-fluorobenzene |

20651-66-5 | 95% | 1g |

$117.00 | 2025-02-22 | |

| eNovation Chemicals LLC | D626719-25g |

1-butyl-3-fluoro-benzene |

20651-66-5 | 97% | 25g |

$812 | 2025-02-19 | |

| 1PlusChem | 1P007R6O-100g |

1-Butyl-3-fluorobenzene |

20651-66-5 | 95% | 100g |

$2343.00 | 2025-02-22 | |

| Alichem | A019086653-25g |

1-Butyl-3-fluorobenzene |

20651-66-5 | 97% | 25g |

$436.50 | 2023-09-02 | |

| A2B Chem LLC | AD61024-5g |

1-Butyl-3-fluoro-benzene |

20651-66-5 | 97% | 5g |

$199.00 | 2024-04-20 | |

| 1PlusChem | 1P007R6O-25g |

1-Butyl-3-fluorobenzene |

20651-66-5 | 95% | 25g |

$944.00 | 2025-02-22 |

benzene,1-butyl-3-fluoro- 関連文献

-

Sandip S. Shinde,Sunil N. Patil,Amruta Ghatge,Pradeep Kumar New J. Chem. 2015 39 4368

20651-66-5 (benzene,1-butyl-3-fluoro-) 関連製品

- 28593-14-8(4-Fluoropentylbenzene)

- 183245-00-3(1,3-Difluoro-5-propylbenzene)

- 28593-13-7(1-Fluoro-3-pentylbenzene)

- 121219-25-8(1,3-Difluoro-5-pentylbenzene)

- 20651-65-4(benzene,1-butyl-4-fluoro-)

- 458-76-4(1,2-Bis(4-fluorophenyl)ethane)

- 28593-12-6(1-Fluoro-3-propylbenzene)

- 405-64-1(Benzene,1-fluoro-4-propyl-)

- 1245649-46-0(1-Butyl-3,5-difluorobenzene)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量